molecular formula C11H7ClN2S2 B12092695 4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine

4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine

Cat. No.: B12092695
M. Wt: 266.8 g/mol
InChI Key: ITIUIBIWJBIINO-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Biological Activity

4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine is a compound belonging to the thieno[2,3-d]pyrimidine family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a thieno[2,3-d]pyrimidine core with a chlorine atom and a methylthiophene substituent. The molecular formula is C7H5ClN2SC_7H_5ClN_2S, and its CAS number is 43088-67-1. The compound exhibits unique properties that contribute to its biological activity.

Cytotoxicity and Antiproliferative Activity

Numerous studies have investigated the cytotoxic effects of thieno[2,3-d]pyrimidines, including this compound. The following table summarizes key findings regarding the IC50 values against various cancer cell lines:

Cell Line IC50 (μg/mL) IC50 (μM)
MCF-7 (breast cancer)9.10.028
MDA-MB-231 (breast cancer)28.00.084
HT1080 (fibrosarcoma)3.00.009
BALB 3T3 (normal fibroblast)>1000>3.1

These results indicate that certain derivatives of thieno[2,3-d]pyrimidines exhibit significant cytotoxicity against cancer cell lines while demonstrating lower toxicity to normal cells, thus highlighting their potential as anticancer agents .

The mechanisms underlying the biological activity of thieno[2,3-d]pyrimidines are multifaceted:

  • Inhibition of Enzymatic Activity : Some thieno[2,3-d]pyrimidine derivatives act as inhibitors of key enzymes involved in cancer progression, such as thymidylate synthase and various protein kinases .
  • Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells through various signaling mechanisms, leading to programmed cell death .
  • Anti-inflammatory Effects : Beyond their cytotoxic properties, thieno[2,3-d]pyrimidines have shown anti-inflammatory effects that could contribute to their therapeutic potential in treating inflammatory diseases .

Case Studies

A notable study examined the effects of a series of thieno[2,3-d]pyrimidine derivatives on human cancer cell lines. The results demonstrated that specific modifications in the chemical structure significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Another investigation focused on the derivative's ability to inhibit macrophage migration inhibitory factor (MIF), which plays a role in tumor progression and metastasis. The compound exhibited an IC50 value of 0.8 μM against MIF inhibition, suggesting its potential as an anti-cancer therapeutic agent .

Properties

Molecular Formula

C11H7ClN2S2

Molecular Weight

266.8 g/mol

IUPAC Name

4-chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C11H7ClN2S2/c1-6-2-3-8(16-6)7-4-15-11-9(7)10(12)13-5-14-11/h2-5H,1H3

InChI Key

ITIUIBIWJBIINO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CSC3=C2C(=NC=N3)Cl

Origin of Product

United States

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